molecular formula C15H25N3O B5291730 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide

4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide

Katalognummer B5291730
Molekulargewicht: 263.38 g/mol
InChI-Schlüssel: XALUEHFTDHQMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide, also known as BAY 38-7271, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wirkmechanismus

4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 increases the levels of serotonin in the brain, which can lead to the anxiolytic and antidepressant effects observed in preclinical studies.
Biochemical and Physiological Effects:
4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been found to increase the levels of dopamine and norepinephrine in the brain, which could contribute to its antipsychotic effects. Additionally, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, it has been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 is that it can interact with other receptors in addition to the 5-HT1A receptor, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271. One area of interest is the development of more selective 5-HT1A receptor antagonists, which could help to minimize the off-target effects of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271. Additionally, further research is needed to better understand the mechanisms underlying the analgesic effects of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271, which could lead to the development of new treatments for chronic pain. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion:
In conclusion, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 is a synthetic compound with potential therapeutic applications in the field of neuroscience. It acts as a selective antagonist of the 5-HT1A receptor, which could make it useful for the treatment of anxiety disorders, depression, and schizophrenia. While 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has several advantages for use in lab experiments, such as its high affinity for the 5-HT1A receptor and favorable pharmacokinetic profile, further research is needed to better understand its mechanisms of action and potential clinical applications.

Synthesemethoden

The synthesis of 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 involves the reaction of 1-cyclohexylpiperazine with 4-but-3-yn-1-ol in the presence of a catalyst, followed by the addition of carboxylic acid to form the carboxamide. The resulting compound is then purified through recrystallization to obtain the final product.

Wissenschaftliche Forschungsanwendungen

4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been extensively studied in the field of neuroscience due to its potential as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of anxiety disorders, depression, and schizophrenia. Additionally, 4-but-3-yn-1-yl-N-cyclohexylpiperazine-1-carboxamide 38-7271 has been found to have analgesic effects, which could make it useful in the treatment of chronic pain.

Eigenschaften

IUPAC Name

4-but-3-ynyl-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-2-3-9-17-10-12-18(13-11-17)15(19)16-14-7-5-4-6-8-14/h1,14H,3-13H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUEHFTDHQMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.